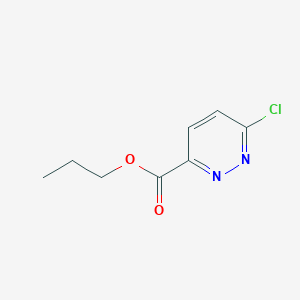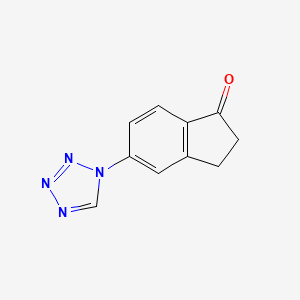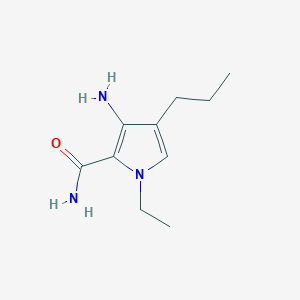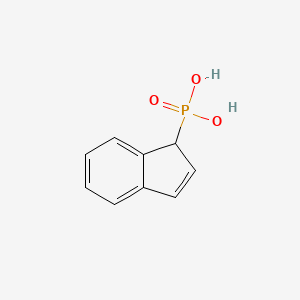
Propyl 6-chloropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of propyl 6-chloropyridazine-3-carboxylate typically involves a multi-step process starting from ethyl levulinate . The synthetic route includes the following steps:
Cyclization: Ethyl levulinate undergoes cyclization to form an intermediate compound.
Bromination: The intermediate is then brominated.
Elimination: The brominated compound undergoes elimination to form another intermediate.
Oxidation: This intermediate is oxidized using potassium dichromate.
Esterification: The oxidized compound is esterified.
Chlorination: Finally, the esterified compound is chlorinated using phosphorus oxychloride (POCl₃) to yield this compound.
This method is noted for its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Propyl 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Esterification and Hydrolysis: The ester group in the compound can participate in esterification and hydrolysis reactions.
Common reagents used in these reactions include bromine, potassium dichromate, and phosphorus oxychloride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propyl 6-chloropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Agrochemicals: The compound is used in the development of pesticides, herbicides, and fungicides.
Material Science: It is also explored for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of propyl 6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to inhibit certain enzymes and receptors, although detailed studies on its exact molecular targets are limited . The pyridazine ring in the compound is known to interact with various biological targets, contributing to its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Propyl 6-chloropyridazine-3-carboxylate can be compared with other similar compounds such as methyl 6-chloropyridazine-3-carboxylate and ethyl 6-chloropyridazine-3-carboxylate . These compounds share similar chemical structures but differ in their ester groups, which can influence their reactivity and applications . The unique properties of this compound, such as its specific ester group, make it particularly useful in certain synthetic and research applications .
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
propyl 6-chloropyridazine-3-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-5-13-8(12)6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
TYWAMYLZKSDDKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=NN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)




![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)

![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)


![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
